Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carbox ylate
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Overview
Description
Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring fused with a thienyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by additional steps to introduce the thienyl group and other substituents .
Chemical Reactions Analysis
Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine and thienyl rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles .
Scientific Research Applications
Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have shown potent anticancer activities.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and anticancer properties
The uniqueness of ethyl 4-methyl-6-(5-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit a distinct range of biological activities.
Properties
Molecular Formula |
C13H16N2O3S |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12(16)10-8(3)14-13(17)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,17) |
InChI Key |
DTWDREKFWHDXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)C)C |
Origin of Product |
United States |
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